

Spectroscopic Analysis of Methyl 3-(1-aminoethyl)benzoate Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: Methyl 3-(1-aminoethyl)benzoate hydrochloride

Cat. No.: B566945

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A comprehensive spectroscopic confirmation of the molecular structure of **Methyl 3-(1-aminoethyl)benzoate hydrochloride** remains elusive due to the limited availability of published experimental data. Extensive searches of chemical databases and scientific literature did not yield specific ^1H NMR, ^{13}C NMR, Infrared (IR), or Mass Spectrometry (MS) data for this compound.

While the specific spectral data for **Methyl 3-(1-aminoethyl)benzoate hydrochloride** (CAS No. 1263378-68-2; Molecular Formula: $\text{C}_{10}\text{H}_{14}\text{ClNO}_2$; Molecular Weight: 215.68 g/mol) is not publicly available, this guide provides a comparative analysis based on the expected spectral characteristics and data from closely related analogs. This approach allows for a foundational understanding of the spectroscopic features that would confirm the structure of the target molecule.

For comparison, we will utilize spectroscopic data for Methyl 3-aminobenzoate, a structurally similar compound for which experimental data is accessible. This comparison will highlight the key differences to be expected upon the addition of the ethyl group at the amino position.

Predicted Spectroscopic Data for Methyl 3-(1-aminoethyl)benzoate Hydrochloride

The following tables outline the predicted and observed spectroscopic data. The data for Methyl 3-aminobenzoate serves as a reference for comparison.

Spectroscopic Data	Methyl 3-(1-aminoethyl)benzoate Hydrochloride (Predicted)	Methyl 3-aminobenzoate (Observed)
¹ H NMR	Aromatic protons (multiplets), quartet (CH), doublet (CH ₃ of ethyl), singlet (OCH ₃)	Aromatic protons (multiplets), singlet (NH ₂), singlet (OCH ₃)
¹³ C NMR	Carbonyl carbon, aromatic carbons, methine carbon (CH), methyl carbon (CH ₃ of ethyl), methyl carbon (OCH ₃)	Carbonyl carbon, aromatic carbons, carbon attached to NH ₂ , methyl carbon (OCH ₃)
IR (cm ⁻¹)	N-H stretch (amine salt), C=O stretch (ester), C-O stretch, aromatic C-H and C=C stretches	N-H stretch (primary amine), C=O stretch (ester), C-O stretch, aromatic C-H and C=C stretches
Mass Spec (m/z)	Molecular ion peak corresponding to the free base (M-HCl)	Molecular ion peak

Detailed Comparison and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most significant difference in the proton NMR spectrum of **Methyl 3-(1-aminoethyl)benzoate hydrochloride** compared to Methyl 3-aminobenzoate would be the signals corresponding to the 1-aminoethyl group. One would expect to see a quartet for the methine proton (-CH) coupled to the adjacent methyl protons, and a doublet for the three methyl protons (-CH₃) of the ethyl group. The presence of the hydrochloride would likely cause the amine protons to appear as a broad singlet at a downfield chemical shift. The aromatic protons would exhibit complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted benzene ring. The singlet for the methyl ester group (-OCH₃) would remain a key feature.

¹³C NMR: In the carbon NMR spectrum, the key distinguishing features would be the appearance of two additional aliphatic carbon signals for the 1-aminoethyl group: one for the methine carbon (-CH) and one for the terminal methyl carbon (-CH₃). The chemical shifts of the aromatic carbons would also be influenced by the substitution of the amino group with the 1-aminoethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 3-(1-aminoethyl)benzoate hydrochloride** would show characteristic absorption bands. The presence of the hydrochloride salt would shift the N-H stretching vibrations of the amine to a lower frequency, typically appearing as a broad band in the 2400-3000 cm⁻¹ region. The strong carbonyl (C=O) stretch of the ester group would be expected around 1720 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and the C-O stretching of the ester would be observed between 1100 and 1300 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, typically obtained for the free base after neutralization of the hydrochloride salt, the molecular ion peak would correspond to the mass of Methyl 3-(1-aminoethyl)benzoate. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and cleavage at the benzylic position, providing further evidence for the proposed structure.

Experimental Protocols

While specific experimental conditions for the target molecule are not available, the following are general protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per

million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

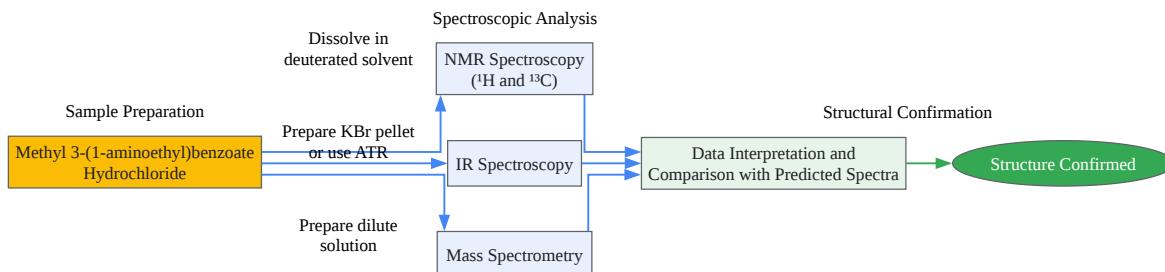
Infrared (IR) Spectroscopy:

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the IR spectrum over the range of 4000-400 cm^{-1} using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

- **Sample Introduction:** Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure.

Workflow for Spectroscopic Confirmation



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